2-Carbamoylmethoxyphenoxyacetamide

Description

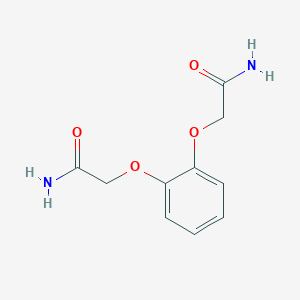

2-Carbamoylmethoxyphenoxyacetamide is a phenoxyacetamide derivative characterized by a carbamoylmethoxy substituent on the phenyl ring. This compound belongs to a broader class of 2-phenoxyacetamide analogues, which are synthesized via chloroacetylation of amines followed by nucleophilic substitution with substituted phenols (Scheme 1, ). The carbamoyl group (-CONH2) and methoxy (-OCH3) moieties confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and moderate lipophilicity, which influence its pharmacokinetic and pharmacodynamic behavior.

Properties

CAS No. |

82002-59-3 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-[2-(2-amino-2-oxoethoxy)phenoxy]acetamide |

InChI |

InChI=1S/C10H12N2O4/c11-9(13)5-15-7-3-1-2-4-8(7)16-6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) |

InChI Key |

SNGJXCHRVGRNKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-Carbamoylmethoxyphenoxyacetamide with structurally related phenoxyacetamide derivatives, focusing on molecular features, pharmacological activities, and toxicity profiles.

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not Provided | Not Provided | Inferred ~280–300 | Phenoxy, carbamoylmethoxy, acetamide |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | [6972-77-6] | C₅H₇N₃O₂ | 141.13 | Cyano (-CN), methylamino-carbamoyl |

| 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide | [17172-81-5] | C₁₇H₁₇NO₃ | 283.32 | 4-Acetylphenoxy, o-tolyl |

| 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [433318-40-2] | Not Provided | ~400–420 | 2-Methoxyphenoxy, sulfamoylphenyl, isoxazolyl |

Key Observations :

- Substituent Effects: The carbamoylmethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., cyano in ) or bulky aromatic substituents (e.g., 4-acetylphenoxy in ). These differences impact solubility and bioavailability.

- Molecular Weight : The target compound’s inferred molecular weight (~280–300) places it between smaller derivatives (e.g., 141.13 for ) and larger sulfonamide-containing analogues (e.g., ~400–420 for ).

Pharmacological Activities

- This compound: While direct data are unavailable, phenoxyacetamides are frequently explored for anti-inflammatory, antimicrobial, or enzyme-inhibitory activities. The carbamoyl group may enhance binding to serine proteases or kinases.

- 2-(Substituted Phenoxy)acetamide Derivatives: highlights that substituents like bromocyclohexyl or trimethylbicyclo groups significantly modulate bioactivity. For example, bulky bicyclic moieties improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.